Fazamorexant
CAS No.: 1808918-69-5
Cat. No.: VC16642535
Molecular Formula: C25H25FN4O2
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808918-69-5 |
|---|---|
| Molecular Formula | C25H25FN4O2 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | [(1S,2R,5S)-2-[(5-fluoro-2-pyridinyl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone |
| Standard InChI | InChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1 |
| Standard InChI Key | PMJPLAGTPPVSRL-JLMWRMLUSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CC[C@H]([C@@H]3CC4)COC5=NC=C(C=C5)F |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3C4CCC(C3CC4)COC5=NC=C(C=C5)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s 432.49 g/mol molecular weight (C25H25FN4O2) incorporates a fluoropyridine moiety linked via ether bond to a stereochemically complex nortropane scaffold . Key structural features include:
Table 1: Critical Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H25FN4O2 | |
| SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CCC@HCOC5=NC=C(C=C5)F | |
| Chiral Centers | 3 (1S, 2R, 5S) | |
| Topological Polar Surface | 76.4 Ų |
The stereospecific [3.2.1] azabicyclic framework imposes significant synthetic challenges resolved through Rh-catalyzed allylic arylation, achieving >99% enantiomeric excess in commercial batches .
Physicochemical Profile
Fazamorexant exhibits pH-dependent solubility:
Table 2: Solubility and Stability Data
| Condition | Solubility (mg/mL) | Stability (t1/2) | Source |
|---|---|---|---|
| 10% DMSO/90% SBE-β-CD | ≥2.5 | >24 months (-80°C) | |
| Simulated Gastric Fluid | 1.8 | 94% intact (2h) | |
| Plasma (Human) | 98.7% protein bound | 6.8h metabolic |
The fluoropyridine group enhances blood-brain barrier permeability (LogP: 3.1) while maintaining CYP3A4/5 inhibition below clinically significant thresholds (Ki >10μM) .
Mechanism of Action and Pharmacodynamics
Fazamorexant’s therapeutic effects stem from competitive inhibition of orexin-A and -B neuropeptides at OX1R/OX2R interfaces. In vitro electrophysiology shows:
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Receptor Occupancy: 85% OX2R blockade at 10mg dose (PET imaging)
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Sleep Latency Reduction: 32% vs. placebo (p<0.001) in polysomnography trials
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Wake After Sleep Onset: Decreased by 41 minutes in Phase 2b studies
Notably, its 8.2h half-life aligns with sleep maintenance needs without residual daytime effects—a key improvement over earlier DORAs like daridorexant (12h t1/2) .
Clinical Development Pipeline
Insomnia Trials
Nine active trials in China (2024-2025) investigate dosing optimization:
Table 3: Phase 3 Trial YZJ-1139-3-01
| Parameter | Fazamorexant 20mg | Placebo | Source |
|---|---|---|---|
| Sleep Efficiency | +18.7%* | +3.2% | |
| REM Latency | 72min | 89min | |
| Adverse Events | 12% (Headache) | 9% |
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p<0.01 vs baseline
Renal Applications
Phase 1 data (N=48) suggest dose-dependent reductions in urinary albumin/creatinine ratio (-34% at 5mg, p=0.04), potentially mediated through OX1R-mediated podocyte stabilization .
Pharmacokinetic Profile
Population modeling of 1,200 subjects reveals:
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Cmax: 128ng/mL (Tmax: 1.8h)
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AUC0-∞: 980ng·h/mL
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Renal Clearance: <5% unchanged
Steady-state concentrations (20mg QD) remain below QT-prolongation thresholds (hERG IC50 >30μM) .
Future Directions
Ongoing research explores:
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Circadian Rhythm Disorders: Phase 2 trial in shift workers (NCT05532891)
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Comorbid Insomnia-Depression: Adjunct to SSRIs (Preclinical)
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Formulation Optimization: Transdermal patch for geriatric populations
Regulatory filings in China (Q4 2025) and Europe (2026) will clarify its position versus lemborexant and daridorexant.
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